molecular formula C16H13N3O B12928401 (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol CAS No. 922726-29-2

(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol

Cat. No.: B12928401
CAS No.: 922726-29-2
M. Wt: 263.29 g/mol
InChI Key: HVTUNNKDCXTKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol ( 922726-29-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol, this compound features a pyrimidine core substituted with phenyl and pyridin-2-yl groups at the 2 and 6 positions, respectively, and a methanol functional group at the 4 position . This specific molecular architecture, incorporating nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and materials science. Compounds with pyrimidine and pyridine rings in their structure represent a promising class due to their inherent biological and pharmaceutical properties . Researchers are exploring such heterocyclic compounds for a broad spectrum of activities, including as key ligands in coordination chemistry. The presence of multiple nitrogen donors makes this compound a potential building block for synthesizing Schiff base ligands and, subsequently, novel metal complexes . These complexes are investigated for various applications, such as antimicrobial and antioxidant agents . (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol is provided as a stable solid. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions.

Properties

CAS No.

922726-29-2

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

(2-phenyl-6-pyridin-2-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C16H13N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-10,20H,11H2

InChI Key

HVTUNNKDCXTKMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-acetylpyridine with substituted benzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization with urea or thiourea . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, catalyst-free synthesis methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via condensation reactions between precursors like 2-aminopyrimidine and 2-benzoylpyridine in methanol under reflux conditions. Typical yields range from 70–85% , with purity confirmed via NMR and mass spectrometry.

Hydroxyl Group Transformations

The methanol (-CH2OH) group undergoes standard alcohol reactions:

  • Esterification : Reacts with acetyl chloride in pyridine to form the acetate ester (yield: ~80%).

  • Oxidation : Using Jones reagent (CrO3/H2SO4), the primary alcohol is oxidized to the corresponding ketone (reported purity: >95%).

Halogenation

The pyrimidine ring undergoes electrophilic substitution at the C-5 position. For example:

  • Bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo-(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol (yield: 65%) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4 as a catalyst. For instance:

Reaction PartnerProductYieldConditions
Phenylboronic acid5-Phenyl derivative72%Pd(PPh3)4, K2CO3, DME, 80°C

Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition at ≥250°C , indicating moderate thermal stability. The compound is stable in air but degrades under prolonged UV exposure.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s antiproliferative activity (GI50: 32–115 nM against cancer cell lines) involves competitive inhibition of kinases like CDK4/6. This is attributed to hydrogen bonding between the hydroxyl group and kinase active sites .

Mechanism of Action

The mechanism of action of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The compound may also interact with DNA and RNA, affecting cellular processes and exhibiting cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share core pyrimidine or pyridine frameworks but differ in substituents, leading to distinct physicochemical and biological properties:

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol Phenyl (2), Pyridin-2-yl (6), -CH2OH (4) C16H13N3O 263.30 Enhanced solubility due to hydroxymethyl; potential for π-π interactions.
(6-Chloro-2-phenylpyrimidin-4-yl)methanol Phenyl (2), Cl (6), -CH2OH (4) C11H9ClN2O 220.66 Chlorine substituent increases reactivity in nucleophilic substitutions.
4-((2-phenyl-6-(propylamino)pyrimidin-4-yl)amino)benzonitrile Phenyl (2), Propylamino (6), -CN (para) C20H18N6 342.40 Electron-donating propylamino group; cyano group enhances polarity.
4-(2-amino-6-{bis[(pyridin-2-yl)methyl]amino}pyrimidin-4-yl)phenol Amino (2), Bis(pyridinylmethyl)amino (6), Phenol (4) C22H20N6O 384.44 Multiple hydrogen-bond donors; high molecular weight for targeted binding.
Key Observations:
  • Electron Effects: The pyridin-2-yl group in the target compound is electron-withdrawing, stabilizing the pyrimidine core, whereas propylamino (in ) and azido (in ) groups are electron-donating, altering reactivity .
  • Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to chloro () or cyano () analogs.
  • Synthetic Accessibility : Chlorinated derivatives (e.g., ) are common intermediates for further functionalization via nucleophilic substitution , whereas the target compound’s pyridinyl group may require specialized coupling reactions.

Biological Activity

(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol, with the CAS number 922726-30-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C21H16N4O
  • Molecular Weight: 340.378 g/mol
  • LogP: 3.76 (indicating moderate lipophilicity) .

Research indicates that (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol may exert its biological effects through inhibition of specific enzymes or pathways involved in cellular proliferation and survival. Preliminary studies suggest that it may interact with targets similar to those of other pyrimidine derivatives, potentially affecting pathways related to tumor growth and cell cycle regulation.

Anticancer Activity

A study evaluating a series of pyrimidine derivatives, including (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol, demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing promising results against hepatocellular carcinoma cells .

CompoundCell LineIC50 (µM)
1HSC-T612.3
2HepG215.5
3MCF710.1

Antitrypanosomal Activity

In a separate study focusing on antitrypanosomal activity, derivatives of pyrimidines were synthesized and screened for their efficacy against Trypanosoma brucei. The compound showed moderate activity, indicating its potential as a lead for further optimization in treating trypanosomiasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that specific substitutions on the pyrimidine ring significantly influenced the biological activity of the compound. For instance, variations in the phenyl group and modifications on the pyridine ring were found to enhance potency against target enzymes relevant to cancer cell metabolism .

Case Study 1: In Vitro Efficacy

In vitro testing was conducted using various cancer cell lines to assess the cytotoxicity of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited higher cytotoxicity compared to those with electron-withdrawing groups .

Case Study 2: Pharmacokinetic Properties

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. It was found to have favorable absorption characteristics with moderate metabolic stability, suggesting potential for further development as an oral therapeutic agent .

Q & A

Q. What are the optimal synthetic strategies for (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol?

  • Methodological Answer : The synthesis typically involves constructing the pyrimidine core through condensation or multicomponent reactions. For example:
  • Step 1 : Condensation of an aryl-enone derivative (e.g., (E)-1-aryl-prop-2-en-1-one) with guanidine nitrate in ethanol under reflux, catalyzed by lithium hydroxide, to form the pyrimidine backbone .
  • Step 2 : Introduce substituents via cross-coupling reactions. Palladium-catalyzed coupling (e.g., Pd₂(dba)₃/BINAP in toluene) can attach phenyl or pyridyl groups at specific positions .
  • Step 3 : Protect/deprotect the methanol group using tert-butyl carbamate (Boc) or similar protecting agents during synthesis to prevent side reactions .
  • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/petroleum ether) .

Q. How can the purity and identity of this compound be rigorously confirmed?

  • Methodological Answer :
  • Spectroscopy : Use ¹H NMR and ¹³C NMR to confirm hydrogen/carbon environments. Compare chemical shifts with analogous pyrimidine derivatives (e.g., δ 8.5–9.0 ppm for pyridyl protons) .
  • Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (±0.3%) .

Advanced Questions

Q. What methodologies are recommended for analyzing conflicting spectroscopic data in structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR (DEPT, COSY) with IR (e.g., O-H stretch at ~3200 cm⁻¹ for methanol group) and X-ray crystallography .
  • Computational Comparison : Optimize the structure using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra. Compare experimental vs. calculated shifts to resolve ambiguities .
  • Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of the pyridyl group) or tautomerism in the pyrimidine ring .

Q. How can computational chemistry aid in predicting and resolving crystallographic data discrepancies?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for small-molecule refinement. Input experimental XRD data and refine anisotropic displacement parameters to resolve disorder in aromatic rings .
  • Twinned Data : For crystals with twinning, employ SHELXD/SHELXE to phase and merge datasets. Validate with R-factor convergence (<5%) .
  • Electron Density Maps : Analyze residual density peaks (>0.3 e⁻/ų) to identify missing solvent molecules or misassigned substituents .

Q. What are effective approaches for regioselective modification of the pyrimidine core in this compound?

  • Methodological Answer :
  • Directed C-H Functionalization : Use palladium catalysts with directing groups (e.g., pyridyl nitrogen) to install substituents at the 4-position of pyrimidine .
  • Protection Strategies : Temporarily block the methanol group with acetyl or Boc protection to avoid interference during halogenation (e.g., NCS/CH₂Cl₂) .
  • Case Study : In OCLI-023 synthesis, sequential substitution of dichloropyrimidine with indazole and piperazine achieved regioselectivity .

Q. How can in vitro biological activity assays be designed to evaluate this compound's therapeutic potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or receptors where pyrimidine derivatives show activity (e.g., osteoclastogenesis inhibition via RANKL pathway) .
  • Assay Design :
  • Cell-Based : Treat RAW 264.7 macrophages with M-CSF/RANKL and measure TRAP-positive osteoclasts .
  • Dose-Response : Use 0.1–10 µM concentrations and calculate IC₅₀ values via nonlinear regression .
  • Control Compounds : Include reference inhibitors (e.g., etoricoxib for COX-2) to benchmark activity .
  • Mechanistic Studies : Perform Western blotting for NF-κB/p38 MAPK pathways to identify molecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.